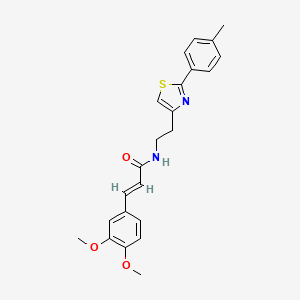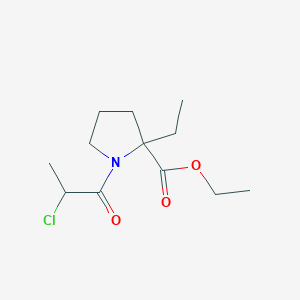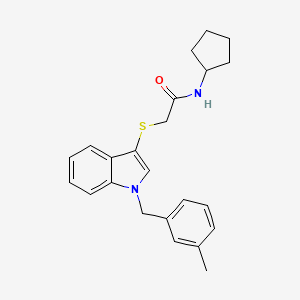![molecular formula C17H22BrN3O6 B3000860 tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate CAS No. 2377920-24-4](/img/structure/B3000860.png)
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H22BrN3O6 and a molecular weight of 444.28 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a bromo-nitrophenoxy group, and an acetyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps :
Preparation of 2-bromo-4-nitrophenol: This intermediate is synthesized by bromination of 4-nitrophenol using bromine in the presence of a suitable solvent.
Formation of 2-(2-bromo-4-nitrophenoxy)acetic acid: The 2-bromo-4-nitrophenol is then reacted with chloroacetic acid in the presence of a base to form the corresponding acetic acid derivative.
Synthesis of this compound: The final step involves the reaction of 2-(2-bromo-4-nitrophenoxy)acetic acid with tert-butyl piperazine-1-carboxylate under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Des Réactions Chimiques
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives under suitable conditions.
Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and various bases and acids for substitution and oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of the bromo-nitrophenoxy group, leading to different chemical and biological properties.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O6/c1-17(2,3)27-16(23)20-8-6-19(7-9-20)15(22)11-26-14-5-4-12(21(24)25)10-13(14)18/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXUZSSUIQSKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)
![[3-(3-Methoxyprop-1-ynyl)phenyl]methanol](/img/structure/B3000778.png)
![2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B3000779.png)



![1-(2-nitrobenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3000786.png)


![N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3000791.png)

![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/new.no-structure.jpg)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3000798.png)

